3-(Aziridin-1-yl)cyclohexan-1-one
Description
Contextual Significance of Aziridine (B145994) and Cyclohexanone (B45756) Scaffolds in Organic Synthesis
The two core structural motifs of 3-(aziridin-1-yl)cyclohexan-1-one, the aziridine ring and the cyclohexanone core, are independently recognized as "privileged scaffolds" in organic and medicinal chemistry. Their combination in a single molecule creates a bifunctional entity with significant synthetic potential.
Aziridines , the nitrogen-containing analogues of epoxides, are three-membered heterocyclic compounds. ontosight.ai Their high reactivity stems from substantial ring strain, making them susceptible to ring-opening reactions by a wide array of nucleophiles. ontosight.ai This reactivity allows for the stereoselective introduction of nitrogen-containing functionalities, rendering aziridines invaluable intermediates for the synthesis of amino alcohols, unnatural amino acids, and a variety of larger, more complex nitrogen heterocycles. nih.govbeilstein-journals.org The aziridine moiety is also found in numerous natural products with potent biological activities, including antitumor and antibiotic properties, which further underscores its importance in drug discovery. beilstein-journals.orgnih.gov
Cyclohexanone , a six-membered cyclic ketone, is a cornerstone building block in synthetic chemistry. organic-chemistry.org Its structure is a common feature in a multitude of bioactive natural products and pharmaceuticals, including steroids and alkaloids. beilstein-journals.org The cyclohexanone framework offers multiple reactive sites: the electrophilic carbonyl carbon, the adjacent α-carbons which can be functionalized via enolate chemistry, and the ring itself which can be modified through various cycloaddition and rearrangement reactions. organic-chemistry.org This versatility allows for the construction of complex carbocyclic and heterocyclic systems. beilstein-journals.orgnih.govnih.gov The derivatization of cyclohexanones is a key strategy in developing new therapeutic agents. nih.govnih.gov
The conjugation of these two scaffolds into a β-aziridinyl ketone structure, as seen in this compound, results in a molecule poised for diverse chemical transformations, leveraging the electrophilicity of the ketone and the strained nature of the aziridine ring.
| Feature | Aziridine Scaffold | Cyclohexanone Scaffold |
| Structure | Three-membered nitrogen-containing heterocycle | Six-membered carbocyclic ketone |
| Key Reactivity | Ring-opening with nucleophiles due to high ring strain | Nucleophilic addition to carbonyl, enolate chemistry at α-positions |
| Synthetic Role | Precursor to amino alcohols, amino acids, complex N-heterocycles nih.govbeilstein-journals.org | Building block for complex carbocycles and heterocycles beilstein-journals.org |
| Significance | Found in bioactive natural products (e.g., Mitomycins) beilstein-journals.org | Core of many pharmaceuticals and natural products (e.g., steroids) |
Historical Development of Aziridinyl Ketone Chemistry
The chemistry of aziridines dates back to the late 19th century, but their synthetic utility was more broadly explored in the mid-20th century. The development of aziridinyl ketone chemistry is more recent and has evolved with the broader advancements in synthetic methodology.
Early methods for creating ketones are well-established in the annals of organic chemistry, with the term "ketone" itself derived from the old German word for acetone. organic-chemistry.org The synthesis of molecules containing both an aziridine and a ketone, particularly with a defined relationship like the α- or β-positioning, required more sophisticated strategies.
The synthesis of α-aziridinyl ketones was an initial focus. One of the common historical approaches involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents, where the amide acts as a precursor to the ketone functionality. nih.gov This method allows for the formation of the ketone without opening the adjacent, sensitive aziridine ring. nih.gov
The development of methods for synthesizing β-aziridinyl ketones , such as this compound, is closely tied to the advancement of conjugate addition reactions. The Michael addition, a reaction involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a primary conceptual route. In this context, the addition of aziridine to an α,β-unsaturated cyclic ketone like cyclohexenone would theoretically yield the desired β-aziridinyl ketone. The synthesis of related β-azido ketones from α,β-unsaturated ketones using azide (B81097) nucleophiles is a well-documented parallel to this approach. organic-chemistry.org
More recent advancements have focused on developing milder and more efficient catalytic methods. For instance, copper-promoted intramolecular C-H oxidative amination has been used to create aziridine derivatives from precursors containing a ketone group. organic-chemistry.org While the historical record does not point to a singular "discovery" of aziridinyl ketone chemistry, its evolution is a story of progressively refined synthetic techniques aimed at controllably merging these two highly reactive and synthetically valuable functional groups.
Scope and Research Trajectories for this compound
While the individual scaffolds of aziridine and cyclohexanone are staples of organic synthesis, dedicated research focusing specifically on This compound is limited in published literature. The compound is, however, commercially available, indicating its accessibility for research purposes. bldpharm.com Its potential as a synthetic intermediate remains largely untapped but can be inferred from the known reactivity of related β-amino ketones and aziridinyl compounds.
Potential Synthesis and Reactivity: The most direct synthetic route to this compound is the Michael addition of aziridine to cyclohex-2-en-1-one. This conjugate addition would establish the key C-N bond at the β-position relative to the carbonyl group.
Once formed, the molecule possesses multiple reactive sites for further elaboration:
The Ketone Carbonyl: This group can undergo nucleophilic addition to form tertiary alcohols, or it can be converted into other functional groups like imines or hydrazones.
The α-Protons: The protons adjacent to the carbonyl are acidic and can be removed to form an enolate, allowing for alkylation or other reactions at the 2- and 4-positions.
The Aziridine Ring: The strained ring is a potent electrophile, susceptible to ring-opening by various nucleophiles. This reaction could be triggered by acid activation of the aziridine nitrogen, leading to the formation of 1,3-diamino-cyclohexane derivatives, which are valuable building blocks for ligands and pharmaceuticals.
Future Research Directions: The research trajectory for this compound is likely to be driven by its potential as a versatile building block in medicinal chemistry and materials science. Given that both parent scaffolds are known to impart biological activity, this compound could serve as a starting point for the synthesis of novel therapeutic agents. nih.govnih.govnih.gov
Library Synthesis: The compound is an ideal candidate for creating libraries of more complex molecules. By systematically reacting the ketone and aziridine functionalities, a diverse set of derivatives could be rapidly generated and screened for biological activity.
Development of Novel Heterocycles: The strategic ring-opening of the aziridine followed by intramolecular reactions involving the ketone or its derivatives could lead to the formation of novel polycyclic heterocyclic systems.
Asymmetric Catalysis: The development of enantioselective syntheses of this compound would provide access to chiral building blocks, significantly expanding its utility in the synthesis of stereochemically defined drug candidates.
While specific experimental data on its reactions and applications are scarce, the fundamental principles of organic chemistry suggest that this compound is a molecule of considerable synthetic promise.
| Property | Value | Source |
| Compound Name | This compound | |
| CAS Number | 2547-00-4 | bldpharm.com |
| Molecular Formula | C₈H₁₃NO | |
| Molecular Weight | 139.19 g/mol | |
| Predicted Reactivity | Michael addition, Nucleophilic ring-opening, Enolate chemistry | Inferred from scaffold properties |
| Research Status | Commercially available, limited published research | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(aziridin-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-3-1-2-7(6-8)9-4-5-9/h7H,1-6H2 |
InChI Key |
QUXHUSWHPDPBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)N2CC2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Aziridin 1 Yl Cyclohexan 1 One
Aziridine (B145994) Ring-Opening Reactions
The high ring strain and the polarized carbon-nitrogen bonds make aziridines, including 3-(Aziridin-1-yl)cyclohexan-1-one, valuable substrates for a variety of ring-opening reactions. researchgate.net These reactions typically involve the cleavage of one of the C-N bonds of the aziridine ring and can be initiated by nucleophiles, electrophiles, or metal catalysts. The regioselectivity of the ring-opening is a key aspect and is influenced by the substituents on the aziridine ring and the reaction conditions. researchgate.netnih.govfrontiersin.org
Nucleophilic Ring Opening Pathways
N-acylaziridines, such as this compound, are generally more reactive towards nucleophiles than their N-alkyl or N-aryl counterparts. researchgate.net The electron-withdrawing carbonyl group enhances the electrophilicity of the aziridine carbons, facilitating attack by a wide range of nucleophiles. nih.gov Common nucleophiles employed in the ring-opening of aziridines include amines, thiols, alcohols, and carbon nucleophiles like indoles and enolates. researchgate.netnih.govrsc.org
The regioselectivity of nucleophilic attack on unsymmetrical aziridines is a critical consideration. For 2-alkyl substituted N-acylaziridines, nucleophilic attack generally occurs at the less substituted carbon (C3), following an S\textsubscript{N}2-type mechanism. researchgate.net In the case of this compound, both aziridine carbons are secondary, and the regioselectivity would be influenced by steric and electronic factors of both the substrate and the incoming nucleophile.
A plausible reaction mechanism involves the direct attack of a nucleophile on one of the aziridine carbons, leading to the cleavage of a C-N bond and the formation of a β-amino ketone derivative. For instance, the reaction with amines under catalyst- and solvent-free conditions has been shown to be an effective method for the synthesis of vicinal diamines from N-tosylaziridines, a related class of activated aziridines. mdpi.comrsc.org A proposed mechanism involves hydrogen bonding between the amine nucleophile and the aziridine, followed by a proton transfer-assisted ring-opening. rsc.org
Table 1: Examples of Nucleophilic Ring-Opening of Activated Aziridines
| Aziridine Substrate | Nucleophile | Product | Reference |
| N-Tosylaziridines | Aromatic Amines | Vicinal Diamines | mdpi.comrsc.org |
| N-Acylaziridines | Indoles | β-Tryptamine Derivatives | nih.gov |
| N-Sulfonylaziridines | Sulfur Reagents | Disulfides | researchgate.net |
Electrophilic Activation and Ring Opening
While nucleophilic attack is a common pathway for activated aziridines, electrophilic activation can also initiate ring-opening reactions. Non-activated aziridines, which are generally inert to nucleophiles, require activation by an electrophile to form a reactive aziridinium (B1262131) ion. researchgate.net Although this compound is an activated aziridine, its reactivity can be further enhanced by electrophiles.
Electrophilic activation typically involves the reaction of the aziridine nitrogen with an electrophile, such as a proton or a Lewis acid. This process generates a highly reactive aziridinium ion, which is then readily attacked by a nucleophile, even a weak one. The regioselectivity of the nucleophilic attack on the aziridinium ion is governed by the nature of the substituents on the aziridine ring. In the case of alkyl-substituted aziridinium ions, the attack usually occurs at the less sterically hindered carbon. frontiersin.org
For this compound, protonation of the aziridine nitrogen by an acid would form an N-(3-oxocyclohexyl)aziridinium species. Subsequent attack by a nucleophile would lead to the ring-opened product. For instance, in the presence of trifluoroacetic acid, the ring opening of a γ-keto aziridine by water was observed to occur at the C2 position. nih.govfrontiersin.org
Metal-Catalyzed Ring-Opening Mechanisms
Transition metal catalysis offers a powerful and versatile approach to control the regioselectivity and stereoselectivity of aziridine ring-opening reactions. mdpi.com Various transition metals, including copper, palladium, and scandium, have been shown to effectively catalyze these transformations.
Copper catalysts have been widely employed in the ring-opening reactions of aziridines. mdpi.com For instance, copper-catalyzed reactions of N-acylaziridines with various nucleophiles have been developed. A proposed general mechanism for copper-catalyzed reactions involves the coordination of the copper catalyst to the aziridine, which activates the ring for nucleophilic attack. nih.gov
In the context of N-acylaziridines, copper(I) salts can catalyze the formation of nitrogen-centered radicals, which can then undergo further reactions. nih.gov Copper-catalyzed domino reactions involving N-arylation and intramolecular O-arylation have also been reported for the synthesis of nitrogen-containing heterocycles. bldpharm.com While specific studies on this compound are not available, it is plausible that copper catalysts could promote its reaction with various nucleophiles, potentially leading to the formation of complex heterocyclic structures. For example, the copper-catalyzed reaction of a bicyclic aziridine derived from cyclohexene (B86901) has been shown to yield a formal cis-diamination product. nih.gov
Table 2: Examples of Copper-Catalyzed Reactions of Aziridines
| Aziridine Type | Reactant | Catalyst | Product Type | Reference |
| N-Acylaziridines | - | Cu(I) salts | Nitrogen-centered radicals | nih.gov |
| 2-Halo-N-(2-haloaryl)nicotinamides | Amines | CuI | 2-Aminopyridylbenzoxazoles | bldpharm.com |
| Bicyclic aziridine from cyclohexene | Imines | CuBr | cis-Diamination product | nih.gov |
Palladium catalysis has proven to be particularly effective for the enantioselective desymmetrization of meso-aziridines and for various cross-coupling reactions. nih.govnih.gov Palladium(II) catalysts have been successfully used for the highly enantioselective desymmetrization of N-acylaziridines with indoles to produce chiral β-tryptamine derivatives. nih.govnih.gov The proposed mechanism involves the coordination of the palladium catalyst to the N-acylaziridine, followed by nucleophilic attack of the indole. nih.gov
Palladium-catalyzed C(sp³)–H activation has also been utilized for the synthesis of aziridines, which can then undergo subsequent in-situ ring-opening reactions to afford highly functionalized aliphatic amines. nih.gov These methodologies highlight the potential of palladium catalysis to effect complex transformations involving aziridine rings. Although direct examples with this compound are not documented, the principles of palladium-catalyzed activation of N-acylaziridines are expected to apply.
Table 3: Examples of Palladium-Catalyzed Reactions of N-Acylaziridines
| Reaction Type | Nucleophile/Reactant | Catalyst System | Product Type | Reference |
| Enantioselective Desymmetrization | Indoles | Diphosphine-Palladium(II) | Chiral β-Tryptamines | nih.govnih.gov |
| C(sp³)–H Activation/Aziridination | - | Palladium catalyst | Aziridines/Functionalized Amines | nih.gov |
Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been employed in various transformations involving aziridines. It has been shown to catalyze the [3+3]-annulation of diaziridines with benzoquinones, where it activates the diaziridine to form an ylide intermediate. beilstein-journals.org Scandium catalysts are noted for being environmentally friendly, having low toxicity, and being cost-effective. beilstein-journals.org
Chiral scandium complexes, often prepared from Sc(OTf)₃ and a chiral ligand, have been utilized in enantioselective ring-opening reactions of aziridines. For example, a chiral N,N'-dioxide-scandium(III) complex has been used to catalyze the asymmetric ring-opening of cyclopropyl (B3062369) ketones with various nucleophiles, a reaction that shares mechanistic features with aziridine ring-opening. researchgate.net Scandium-catalyzed tandem reactions involving the selective ring-opening of oxiranes followed by Friedel-Crafts alkylation have also been developed. Given the ability of scandium catalysts to activate N-H bonds and promote cascade reactions, it is conceivable that they could be employed in the ring-opening of this compound, potentially leading to novel heterocyclic scaffolds.
Radical Ring-Opening Mechanisms
The ring-opening of aziridines can also be initiated through radical mechanisms. Radical cations of phenyl-substituted aziridines can undergo spontaneous ring-opening to form azomethine ylide radical cations, particularly when the nitrogen atom carries an alkyl substituent. nih.gov
Titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes have been reported, proceeding through a redox-relay mechanism that utilizes radical intermediates for selective C-N bond cleavage and formation to synthesize pyrrolidines. nih.govacs.org Additionally, transient N-aziridinyl radicals, generated through the reductive activation of N-pyridinium aziridines, have been characterized and shown to add to styrenyl olefins. nih.gov The cleavage of C-C bonds in unstrained cycloketones, such as cyclohexanones, can also be achieved under mild conditions with the help of an in situ formed side-chain aryl radical. nih.gov
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group of the cyclohexanone ring in this compound is a key site of reactivity, primarily undergoing nucleophilic additions.
Nucleophilic Additions to the Ketone
The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic center susceptible to attack by nucleophiles. youtube.comallstudiesjournal.comlibretexts.org This reactivity is fundamental to many transformations of aldehydes and ketones. studymind.co.uk
In the case of this compound, nucleophilic addition to the carbonyl group is a primary reaction pathway. N,N-Dimethylaziridine-2-carboxamides, for example, react with organolithium reagents to selectively form 2-aziridinylketones at low temperatures. nih.gov These ketones can further react with organolithium reagents to yield symmetrical and unsymmetrical aziridinyl carbinols. nih.gov
The reactivity of the carbonyl group is influenced by the substituents attached to it. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. allstudiesjournal.com Conversely, electron-donating groups can decrease its electrophilicity. allstudiesjournal.com The presence of the aziridine ring at the 3-position can influence the stereochemical outcome of nucleophilic additions to the carbonyl group.
Computational studies have shown that aziridines are generally more challenging to undergo ring-opening reactions compared to epoxides. nih.gov The activation energy for the ring-opening of aziridines is significantly higher. nih.gov However, the presence of electron-withdrawing groups on the nitrogen atom can substantially lower this activation barrier. nih.gov
In some cases, the ring-opening of the aziridine can be coupled with reactions at the carbonyl group. For instance, the regioselective opening of a γ-aziridinyl ketone can be achieved, and the resulting product can be used to synthesize piperidine (B6355638) and pyrrolidine (B122466) core moieties. nih.govfrontiersin.org The regioselectivity of the aziridine ring-opening can be controlled by the substituents on the aziridine ring and the reaction conditions. nih.govfrontiersin.org
Enolate Chemistry and α-Functionalization
The presence of the ketone functionality in this compound allows for the formation of enolates, which are versatile intermediates in organic synthesis. masterorganicchemistry.com The acidity of the α-protons at the C2 and C6 positions of the cyclohexanone ring is a key factor in its reactivity. The formation of an enolate is typically achieved by treatment with a suitable base, which deprotonates one of the α-carbons. rsc.org
The nitrogen atom of the aziridine ring at the C3 position can exert an influence on the regioselectivity of enolate formation. The electron-withdrawing nature of the aziridinyl group can modulate the acidity of the adjacent α-protons. Deprotonation can occur at either the C2 or C6 position, leading to two possible regioisomeric enolates. The relative stability of these enolates will dictate the major product upon reaction with an electrophile.
Enolates derived from ketones have been effectively used as nucleophiles to react with aziridines, resulting in ring-opened products. nih.gov In the case of this compound, intramolecular reactions are also a possibility. The enolate could potentially attack the aziridine ring, leading to the formation of a bicyclic product, although this would be subject to the geometric constraints of the transition state.
Interplay Between Aziridine and Cyclohexanone Reactivity
The chemical behavior of this compound is not merely the sum of its constituent parts. The aziridine and cyclohexanone rings mutually influence each other's reactivity through a combination of remote and stereoelectronic effects.
Remote Effects on Ring Strain and Reactivity
The aziridine ring is characterized by significant ring strain, estimated to be around 27 kcal/mol, which makes it susceptible to ring-opening reactions by various nucleophiles. researchgate.netacs.org This inherent strain can be influenced by the conformational changes in the adjacent cyclohexanone ring. For example, reactions at the ketone, such as enolization or nucleophilic addition, can alter the chair or boat conformation of the six-membered ring. This, in turn, can modulate the strain on the aziridine ring by changing bond angles and dihedral angles, potentially affecting its reactivity towards ring-opening.
Conversely, the presence of the strained three-membered ring can impact the reactivity of the cyclohexanone. The aziridinyl substituent can influence the facial selectivity of nucleophilic attack on the carbonyl group. The approach of a nucleophile from the axial or equatorial face may be sterically or electronically biased by the aziridine ring's orientation.
Stereoelectronic Influences on Reaction Pathways
Stereoelectronic effects, which involve the influence of orbital alignment on reactivity, play a crucial role in dictating the reaction pathways of this compound. youtube.com The orientation of the lone pair of electrons on the aziridine nitrogen and the alignment of the C-N bonds relative to the cyclohexanone ring are critical.
The stereochemistry of nucleophilic addition to cyclohexanones is governed by a balance of steric hindrance and stabilizing electronic interactions. researchgate.net In this molecule, the aziridinyl group at C3 can act as a remote polar substituent, influencing the trajectory of an incoming nucleophile at the carbonyl carbon. The interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO) can be perturbed by through-bond or through-space interactions with the orbitals of the aziridine ring. youtube.com
Furthermore, the conformation of the aziridinyl group (axial vs. equatorial) will significantly impact its stereoelectronic influence. An axial substituent may exert different effects compared to an equatorial one due to differing orbital overlaps with the sigma framework of the cyclohexanone ring. These effects can lead to enhanced or diminished reactivity and can control the stereochemical outcome of reactions at the ketone center.
Detailed Mechanistic Studies
A deeper understanding of the reactivity of this compound requires detailed mechanistic investigations, including transition state analysis and studies of regioselectivity and stereoselectivity.
Transition State Analysis
Computational studies, often employing Density Functional Theory (DFT), are invaluable for analyzing the transition states of reactions involving this molecule. orientjchem.org For the nucleophilic ring-opening of the aziridine, two primary pathways exist: attack at the C2' or C3' carbon of the aziridine ring. The relative energies of the transition states for these two pathways determine the regioselectivity of the reaction.
In some cases, the transition state for the opening at the more substituted carbon can be lower in energy. nih.gov For this compound, the transition state for nucleophilic attack will be influenced by both steric hindrance from the cyclohexyl ring and electronic stabilization provided by the substituents. For instance, acid-catalyzed ring-opening proceeds via an aziridinium ion intermediate, and the stability of the partial positive charge on the aziridine carbons in the transition state will direct the nucleophilic attack. nih.gov
Similarly, for reactions at the ketone, such as enolate alkylation, transition state modeling can predict the stereochemical outcome. The preferred transition state will be the one that minimizes steric clashes and maximizes favorable orbital interactions.
Regioselectivity and Stereoselectivity Investigations
The regioselectivity of aziridine ring-opening is highly dependent on the nature of the substituents on the ring, the nucleophile, and the reaction conditions. frontiersin.orgclockss.org For N-alkyl aziridines, nucleophilic attack often occurs at the less substituted carbon via an S_N2 mechanism. However, factors such as the presence of a nearby carbonyl group can alter this preference. frontiersin.org The carbonyl group in this compound could potentially coordinate to a Lewis acid catalyst, activating the aziridine ring and influencing where the nucleophile attacks. acs.org
Studies on similar systems have shown that substituents on the aziridine ring play a crucial role in directing nucleophilic attack. mdpi.com For example, the presence of a phenyl group can direct attack to the benzylic position. acs.org In our target molecule, the cyclohexanone moiety acts as a bulky alkyl substituent, which would generally direct attack to the less hindered carbon of the aziridine.
Stereoselectivity is also a key consideration. Reactions on the cyclohexanone ring, such as reduction or Grignard addition, can proceed with high diastereoselectivity due to the directing influence of the chiral center at C3. The approach of the reagent will be favored from the less sterically hindered face of the ketone. Similarly, reactions that create new stereocenters during the aziridine ring-opening will be influenced by the existing stereochemistry of the molecule.
Table 1: Potential Regioselective Reactions of this compound
| Reaction Type | Reagents | Potential Site of Attack | Controlling Factors |
| Enolate Alkylation | LDA, CH₃I | C2 or C6 of cyclohexanone | Acidity of α-protons, steric hindrance |
| Aziridine Ring-Opening | H₂O, H⁺ | C2' or C3' of aziridine | Steric hindrance, stability of aziridinium ion intermediate nih.gov |
| Nucleophilic Addition | CH₃MgBr | C1 (carbonyl carbon) | Steric approach control, chelation |
Table 2: Factors Influencing Stereoselectivity
| Reaction | Factor | Predicted Outcome |
| Ketone Reduction | Steric hindrance from C3 substituent | Attack from the less hindered face |
| Aziridine Ring-Opening | S_N2-type attack | Inversion of configuration at the attacked carbon |
| α-Alkylation | Existing stereocenter at C3 | Diastereoselective formation of the new C-C bond |
Identification of Key Intermediates (e.g., Azomethine Ylides)
The reactivity of this compound is largely dictated by the presence of the strained three-membered aziridine ring. A key reaction pathway for aziridines is the thermal or photochemical cleavage of the carbon-carbon bond, leading to the formation of a highly reactive intermediate known as an azomethine ylide. wikipedia.orgresearchgate.net Azomethine ylides are 1,3-dipoles, characterized by an iminium ion adjacent to a carbanion, and are valuable species in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov
The formation of the azomethine ylide from this compound would proceed through the conrotatory ring-opening of the aziridine moiety under thermal conditions, as predicted by the Woodward-Hoffmann rules for a four-electron electrocyclic reaction. youtube.comyoutube.com The presence of the cyclohexanone ring can influence the stability and subsequent reactions of the generated ylide.
These reactive intermediates are typically generated in situ and trapped with a suitable dipolarophile. wikipedia.orgnih.gov The high reactivity and transient nature of azomethine ylides often necessitate indirect methods for their identification, such as trapping experiments and spectroscopic analysis of the resulting cycloadducts.
The general transformation can be visualized as follows:
Figure 1: Generation of an azomethine ylide from an aziridine.
Computational Chemistry Approaches
To gain deeper insight into the reaction mechanisms, transition states, and the electronic structure of molecules like this compound and its intermediates, computational chemistry methods are invaluable tools. arxiv.org These approaches allow for the study of transient species and high-energy transition states that are often difficult to observe experimentally.
Density Functional Theory (DFT) has become a prominent computational method for investigating the electronic structure and reactivity of organic molecules. arxiv.orgekb.eg DFT studies can provide detailed information about the energetics of reaction pathways, the geometries of reactants, intermediates, and transition states, and various electronic properties.
For the study of this compound, DFT calculations could be employed to:
Model the ring-opening reaction: To determine the activation energy for the formation of the azomethine ylide and to elucidate the geometry of the transition state.
Investigate cycloaddition reactions: To predict the regio- and stereoselectivity of the 1,3-dipolar cycloaddition of the resulting azomethine ylide with various dipolarophiles. elsevierpure.com
Analyze electronic properties: To calculate properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the reactivity and selectivity in cycloaddition reactions. zenodo.org
An illustrative example of data that could be obtained from DFT calculations on a hypothetical reaction of an azomethine ylide is presented in the table below.
| Parameter | Value | Description |
| Activation Energy (ΔE‡) | e.g., 15-25 kcal/mol | The energy barrier for the ring-opening to form the azomethine ylide. |
| Reaction Energy (ΔEr) | e.g., -30 to -50 kcal/mol | The overall energy change for the cycloaddition reaction. |
| HOMO Energy (Ylide) | e.g., -5.0 to -6.0 eV | Energy of the highest occupied molecular orbital of the azomethine ylide, indicating its nucleophilic character. |
| LUMO Energy (Dipolarophile) | e.g., -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital of the reaction partner, indicating its electrophilic character. |
Note: The values presented in this table are hypothetical and serve as an illustration of the type of data generated from DFT studies.
Hartree-Fock (HF) theory is another fundamental ab initio computational method. blogspot.comgithub.io While often less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations remain significant. arxiv.org They are frequently used as a starting point for more advanced post-Hartree-Fock methods and are a key component of many hybrid DFT functionals. arxiv.org
In the context of this compound, HF calculations could be utilized to:
Determine initial geometries: To obtain a preliminary optimized structure of the molecule.
Calculate molecular orbitals: To provide a qualitative picture of the molecular orbital interactions. nih.gov
Serve as a basis for more complex calculations: The results from HF calculations can be refined using methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2).
A comparative table illustrating the typical differences in computational cost and accuracy between HF and DFT methods is provided below.
| Method | Relative Computational Cost | General Accuracy | Key Features |
| Hartree-Fock (HF) | Lower | Moderate | Neglects electron correlation; good for initial structural and orbital analysis. |
| Density Functional Theory (DFT) | Higher | High | Includes electron correlation; provides accurate energetic and geometric data. |
This table provides a generalized comparison and the actual performance can vary depending on the specific system and basis set used.
Synthetic Utility and Applications of 3 Aziridin 1 Yl Cyclohexan 1 One As an Intermediate
Construction of Nitrogen-Containing Heterocycles
The strained three-membered aziridine (B145994) ring in 3-(Aziridin-1-yl)cyclohexan-1-one is susceptible to ring-opening reactions, making it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. This reactivity allows for the construction of both five-membered and larger heterocyclic systems, which are common motifs in pharmaceuticals and biologically active compounds. frontiersin.orgnih.govnih.govresearchgate.netbeilstein-journals.org
Formation of Five-Membered Heterocycles (e.g., Imidazolidines, Pyrroles, Furans)
The synthesis of five-membered heterocycles is a significant area of application for aziridine-containing compounds. beilstein-journals.orgresearchgate.netfrontiersin.org For instance, imidazolidines can be synthesized through the reaction of aziridines with imines, a process that can be catalyzed by copper. frontiersin.org This method offers a direct route to a diverse range of 2-substituted imidazolidines. frontiersin.org Another approach involves the [3+2] cycloaddition of aziridines with 1,3,5-triazinanes, which provides functionalized imidazolidine (B613845) derivatives in good yields. nih.govorganic-chemistry.org Furthermore, a domino reaction involving copper(II) and tert-butyl hydroperoxide (TBHP) can generate 1,3-imidazolidines from aziridines through a sequence of ring-opening, C-H activation, and C-N bond formation. nih.govorganic-chemistry.org
Pyrroles, another important class of five-membered heterocycles, can also be accessed from aziridine precursors. While direct synthesis from this compound is not explicitly detailed in the provided results, the general reactivity of aziridines suggests their potential as building blocks for pyrrole (B145914) synthesis. organic-chemistry.orgnih.govrsc.org For example, ring-expansion transformations of vinyl aziridines are known to produce 3-pyrrolines. organic-chemistry.org
The synthesis of furans from aziridinyl cyclohexanones is less commonly reported. However, the versatility of aziridine chemistry suggests that with appropriate reagents and reaction conditions, pathways to furan (B31954) derivatives could be developed.
Table 1: Synthesis of Five-Membered Heterocycles from Aziridine Derivatives
| Heterocycle | Synthetic Method | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Imidazolidines | Reaction with imines | Copper | Provides diverse 2-substituted products. frontiersin.org |
| Imidazolidines | [3+2] Cycloaddition with 1,3,5-triazinanes | Zinc bromide | Good yields, scalable reaction. nih.govorganic-chemistry.org |
| Imidazolidines | Domino reaction | Copper(II)/TBHP | Involves aziridine ring-opening, C-H activation, and C-N bond formation. nih.govorganic-chemistry.org |
| 3-Pyrrolines | Ring expansion of vinyl aziridines | (CuOTf)₂·toluene | Occurs under mild conditions. organic-chemistry.org |
Synthesis of Six-Membered and Larger Heterocycles (e.g., Piperidines, Oxazines, Oxazepines)
The ring-opening of aziridines can also be exploited to synthesize six-membered and larger heterocycles, which are prevalent in many natural products and pharmaceuticals. frontiersin.orgnih.govbeilstein-journals.org
Piperidines, for example, can be synthesized from aziridine precursors through various strategies. nih.govresearchgate.netwhiterose.ac.ukorganic-chemistry.org One method involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent to yield 2-alkylsubstituted piperidines. researchgate.net Another approach is the radical 5-exo cyclization of 2-methylene-N-substituted aziridines to produce 5-methylenepiperidines. whiterose.ac.uk
The synthesis of 1,4-oxazines and 1,4-oxazepine (B8637140) derivatives can be achieved through the regioselective cyclization of substrates derived from aziridines. organic-chemistry.org For instance, aziridines can react with propargyl alcohols in the presence of a Lewis acid catalyst like Zn(OTf)₂ to form amino ethers, which then undergo intramolecular hydroamination to yield 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org Other methods for synthesizing oxazines include the cyclocondensation of primary amines with formaldehyde (B43269) and phenols. ijrpr.comderpharmachemica.comactascientific.com
Table 2: Synthesis of Six-Membered and Larger Heterocycles
| Heterocycle | Precursor Type | Synthetic Strategy | Key Reagents/Catalysts |
|---|---|---|---|
| Piperidines | 4-Hydroxybutylaziridine | Alkylative ring-opening of bicyclic aziridinium ion | Organocopper reagent researchgate.net |
| 5-Methylenepiperidines | 2-Methylene-N-substituted aziridines | Radical 5-exo cyclization | Tri-n-butyltin hydride, AIBN whiterose.ac.uk |
| 3,4-Dihydro-2H-1,4-oxazines | Aziridines and propargyl alcohols | SN2-type ring-opening followed by intramolecular hydroamination | Zn(OTf)₂ organic-chemistry.org |
| 1,4-Oxazines/Oxazepines | - | Regioselective cyclization | Solvent and metal-free conditions organic-chemistry.org |
Stereoselective Transformations for Chiral Molecule Synthesis
The inherent chirality of many substituted aziridines, including derivatives of this compound, makes them valuable starting materials for the synthesis of chiral molecules. The stereochemistry of the aziridine can often be controlled during its formation or can be used to direct the stereochemical outcome of subsequent reactions.
Chiral Auxiliaries and Ligand Design in Aziridinyl Cyclohexanone (B45756) Chemistry
The aziridinyl cyclohexanone framework can be incorporated into the design of chiral auxiliaries and ligands for asymmetric catalysis. For instance, a new class of cyclohexane-based P,N-ligands has been developed through the ring-opening of an aziridine with suitable phosphorus nucleophiles under acidic conditions. nih.gov The resulting trans-1-Amino-2-diphenylphosphinocyclohexane can be resolved to high enantiomeric purity and used in transition metal catalysis. nih.gov The design of such ligands is crucial for achieving high levels of stereocontrol in a wide range of chemical transformations. nih.gov
Diastereoselective and Enantioselective Syntheses
The stereochemistry of the aziridine ring plays a crucial role in directing the diastereoselectivity of various transformations. beilstein-journals.orgnih.gov For example, the aziridination of cyclohexenols can be directed by an allylic or homoallylic hydroxyl group through hydrogen bonding, leading to a high degree of diastereoselectivity. researchgate.netnih.govnih.gov The steric hindrance of the substituents on the cyclohexene (B86901) ring also significantly influences the stereochemical outcome. researchgate.netnih.govnih.gov
Enantioselective synthesis of aziridines themselves can be achieved through various catalytic methods. researchgate.netnih.govnih.govrsc.org For instance, the enantioselective [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides can be catalyzed by a chiral N,N'-dioxide/Mg(II) complex to produce enantioenriched azetidines. nih.gov Similarly, cobalt-based catalysts have been shown to be effective for the asymmetric aziridination of olefins with fluoroaryl azides. nih.gov The resulting chiral aziridines are versatile intermediates for the synthesis of other enantiomerically pure compounds. nih.govresearchgate.netresearchgate.net
Table 3: Stereoselective Reactions Involving Aziridines
| Reaction Type | Substrate/Precursor | Catalyst/Directing Group | Key Outcome |
|---|---|---|---|
| Diastereoselective Aziridination | Cyclohexenols | Allylic/homoallylic hydroxyl group | High diastereoselectivity through H-bonding. researchgate.netnih.govnih.gov |
| Enantioselective [3+1] Cycloaddition | Donor-acceptor aziridines and isocyanides | Chiral N,N'-dioxide/Mg(II) complex | Enantioenriched azetidines. nih.gov |
| Enantioselective Aziridination | Olefins and fluoroaryl azides | Cobalt(II) complex | N-fluoroaryl-containing chiral aziridines. nih.gov |
Tandem Reactions and Cascade Processes
The reactivity of the aziridine ring in this compound makes it an ideal trigger for tandem reactions and cascade processes. mdpi.com These sequential transformations allow for the rapid construction of complex molecular architectures from relatively simple starting materials, increasing synthetic efficiency.
A notable example is the tandem reaction involving the ring-opening of an aziridine followed by an intramolecular cyclization. For instance, a one-pot synthesis of highly functionalized imidazolidines proceeds via an SN2-type ring-opening of an activated aziridine with an amine, followed by an acid-catalyzed intramolecular cyclization with an aldehyde. organic-chemistry.org This process tolerates a variety of functional groups and provides the products with excellent stereoselectivity. organic-chemistry.org
Cascade reactions can also be initiated by the formation of an aziridine intermediate. For example, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov Although not starting directly from this compound, this demonstrates the principle of using cascade reactions to build complex cyclic systems. beilstein-journals.orgnih.gov
Furthermore, rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates leads to bicyclic unsaturated nitroso acetals. These intermediates can then undergo a base-promoted ring contraction in a one-pot fashion to afford oxazine-annulated pyrroles, showcasing a powerful cascade process. mdpi.com
Table 4: Tandem and Cascade Reactions
| Reaction Name/Type | Starting Materials | Key Intermediates/Steps | Final Product |
|---|---|---|---|
| One-pot imidazolidine synthesis | Activated aziridine, amine, aldehyde | SN2 ring-opening, intramolecular cyclization | Highly functionalized imidazolidines organic-chemistry.org |
| Cascade double Michael addition | Curcumins, arylidenemalonates | Enolate formation, intramolecular Michael addition | Highly substituted cyclohexanones beilstein-journals.orgnih.gov |
| Rh(II)-catalyzed [3+3]-annulation and ring contraction | Cyclic nitronates, vinyl diazoacetates | Bicyclic nitroso acetals, ring contraction | Oxazine-annulated pyrroles mdpi.com |
Cycloaddition Reactions (e.g., [2+3] Cycloadditions)
The aziridine ring in this compound can function as a precursor to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. nih.gov Thermal or photochemical ring-opening of the aziridine generates the transient azomethine ylide, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govresearchgate.netyoutube.com This methodology provides a powerful tool for the synthesis of five-membered nitrogen-containing heterocyclic compounds, such as pyrrolidines. mdpi.com
The reaction proceeds through the cleavage of a C-C or C-N bond in the aziridine ring, forming the 1,3-dipole, which then reacts with an alkene or alkyne. nih.gov The stereochemistry of the resulting pyrrolidine (B122466) is often controlled by the stereochemistry of the starting aziridine and the reaction conditions. youtube.com These cycloaddition reactions are highly valuable in synthetic chemistry due to their ability to rapidly build molecular complexity in a single step.
For instance, the reaction of an azomethine ylide generated from an aziridine with an electron-deficient alkene leads to the formation of a highly substituted pyrrolidine ring. mdpi.com This strategy has been employed in the synthesis of various polycyclic compounds containing the pyrrolidine motif. mdpi.com
Multicomponent Reactions (MCRs) and Pseudo-MCRs
Multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a product that incorporates the majority of the atoms of the reactants, are highly efficient synthetic strategies. rug.nl this compound and related aziridine-containing compounds can participate in MCRs, further highlighting their synthetic versatility. beilstein-journals.orgnih.govmdpi.com
The reactivity of the aziridine ring, particularly its ring-opening to form reactive intermediates, allows for its incorporation into complex MCR cascades. mdpi.com For example, a three-component reaction involving an aziridine, an aldehyde, and an arene can lead to the formation of 1,4-disubstituted tetrahydroisoquinolines in a stereoselective manner. mdpi.com
Pseudo-MCRs, which involve the sequential addition of reagents without the isolation of intermediates, also benefit from the reactivity of aziridines. These processes often involve the in-situ generation of a reactive species from the aziridine, which then participates in subsequent bond-forming events. rug.nl The cyclohexanone moiety can also be involved in MCRs, for example, in the synthesis of fused pyran derivatives. nih.govsemanticscholar.org
Table 1: Examples of Multicomponent Reactions Involving Aziridine or Cyclohexanone Derivatives
| Reactants | Product Type | Reference |
| Aziridine, Aldehyde, Arene | 1,4-Disubstituted Tetrahydroisoquinolines | mdpi.com |
| Arylhydrazocyclohexan-1,3-dione, Benzaldehyde, Malononitrile/Ethyl Cyanoacetate | 5,6,7,8-Tetrahydro-4H-chromene Derivatives | nih.gov |
| Cyclohexan-1,3-dione, Benzaldehyde, 3-Methyl-1H-pyrazol-5(4H)-one | 4,5,6,8-Tetrahydrochromeno[2,3-c]pyrazole Derivatives | semanticscholar.org |
| Glycine, Aldehydes, Maleimides | Tetracyclic Pyrrolizidines | mdpi.com |
Application as Precursors for Complex Organic Scaffolds
The inherent reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate and functionally diverse organic molecules.
Synthesis of Functionalized Carbon Chains
The ring-opening of the aziridine moiety in this compound can be exploited to generate functionalized acyclic carbon chains. Nucleophilic attack on one of the aziridine carbons leads to the cleavage of a carbon-nitrogen bond, resulting in a linear amino ketone derivative. smolecule.com This ring-opening can be achieved with a variety of nucleophiles, introducing diverse functional groups into the resulting carbon chain.
This strategy provides access to β-amino ketones and their derivatives, which are important building blocks in organic synthesis. The specific nature of the functionalized carbon chain depends on the nucleophile used and the reaction conditions employed.
Role in Total Synthesis Strategies (e.g., Natural Products)
The construction of complex natural products often relies on the use of versatile building blocks that can be elaborated into the target molecule. nih.gov While direct total syntheses employing this compound are not extensively documented, the structural motifs it represents are prevalent in natural product synthesis. elsevierpure.comrsc.org
The cyclohexanone unit is a common feature in many natural products, and methods for its synthesis are well-established. elsevierpure.com Similarly, the aziridine ring is found in several biologically active natural products and serves as a key intermediate in the synthesis of others. beilstein-journals.orgnih.gov The combination of these two functionalities in a single molecule suggests its potential as a strategic intermediate in the synthesis of complex targets. For instance, the development of synthetic routes to functionalized cyclohexanes is crucial for accessing a wide range of natural products. elsevierpure.com The ability of aziridines to undergo stereospecific ring-opening and cycloaddition reactions makes them valuable in constructing the intricate stereochemical architectures often found in natural products.
Contributions to Polymer Chemistry and Material Science
The strained aziridine ring of this compound makes it a potential monomer for ring-opening polymerization. Both cationic and anionic ring-opening polymerization of aziridines can lead to the formation of polyamines, which are polymers with repeating amino groups in their backbone. rsc.org
The polymerization of aziridines can be initiated by various electrophilic or nucleophilic species. Cationic ring-opening polymerization (CROP) of aziridines can exhibit living characteristics, allowing for control over the polymer's molecular weight and architecture. rsc.org The resulting poly(aziridine)s can have a range of properties depending on the substituents on the aziridine ring.
The presence of the cyclohexanone functionality in this compound could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to undergo further post-polymerization modifications at the ketone group. This could lead to the development of novel materials with applications in areas such as coatings, adhesives, and drug delivery systems. smolecule.com
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies
The development of efficient and novel synthetic routes to 3-(Aziridin-1-yl)cyclohexan-1-one is a primary area for future investigation. Current methodologies for the synthesis of related aziridinyl ketones often rely on classical approaches which may have limitations in terms of substrate scope, efficiency, and environmental impact.
Future research could focus on the following areas:
Transition-Metal-Catalyzed Aziridination: Exploring the direct aziridination of cyclohexenone derivatives using transition-metal catalysts could provide a more direct and atom-economical route. Copper- and palladium-catalyzed reactions have shown promise in the synthesis of other aziridines and could be adapted for this purpose. organic-chemistry.org
Organocatalytic Approaches: The use of chiral organocatalysts for the asymmetric synthesis of β-amino ketones is a rapidly developing field. rsc.org Investigating organocatalytic conjugate addition of aziridine (B145994) to cyclohexenone or related substrates could lead to enantiomerically enriched this compound.
Modified Wenker Synthesis: The classical Wenker synthesis, involving the cyclization of β-amino alcohols, could be optimized for the synthesis of the target molecule. organic-chemistry.org The development of milder and more efficient cyclization conditions would be a valuable contribution.
From Aryl Ketones: Methodologies developed for the synthesis of heterocyclic compounds from readily available aryl ketones could be explored and adapted for the synthesis of aliphatic cyclic ketones like this compound. vensel.org
A comparative table of potential synthetic methods is presented below:
| Synthetic Method | Potential Starting Materials | Key Advantages | Potential Challenges |
| Transition-Metal Catalysis | Cyclohexenone, Aziridine source | High efficiency, potential for stereocontrol | Catalyst cost and toxicity, optimization of reaction conditions |
| Organocatalysis | Cyclohexenone, Aziridine | Metal-free, potential for high enantioselectivity | Catalyst loading, reaction times |
| Modified Wenker Synthesis | 3-Aminocyclohexanol derivative | Utilizes established chemistry | Harsh reaction conditions, potential for side reactions |
| From Aryl Ketones | Substituted aryl ketones | Readily available starting materials | Multi-step synthesis, potential for low overall yield |
Exploration of Unconventional Reactivity Modes
The strained three-membered aziridine ring in this compound is primed for a variety of ring-opening reactions, offering a gateway to a diverse range of functionalized cyclohexanone (B45756) derivatives.
Future research should explore:
Regio- and Stereoselective Ring-Opening: Investigating the regioselectivity of nucleophilic attack at the aziridine ring is crucial. The presence of the ketone functionality could influence the electronic properties of the aziridine, directing nucleophiles to a specific carbon atom. Both experimental and computational studies will be vital in understanding and predicting the outcomes of these reactions. mdpi.comacs.orgnih.govmdpi.com
Domino Reactions: The combination of aziridine ring-opening with subsequent reactions in a one-pot fashion, known as domino or cascade reactions, could lead to the rapid construction of complex molecular architectures. For instance, a ring-opening event could be followed by an intramolecular aldol (B89426) condensation or a Michael addition.
Photochemical and Electrochemical Activation: The use of light or electricity to induce novel reactivity in aziridinyl ketones is an underexplored area. These methods could enable transformations that are not accessible through traditional thermal methods.
Advances in Catalytic Asymmetric Synthesis
The synthesis of enantiomerically pure this compound and its derivatives is a significant challenge with important implications for the synthesis of chiral drugs and other biologically active molecules.
Key research directions include:
Asymmetric Aziridination: The development of catalytic asymmetric methods for the direct aziridination of prochiral cyclohexenone derivatives would be a major breakthrough. This could involve the use of chiral transition-metal complexes or organocatalysts. acs.org
Kinetic Resolution: The kinetic resolution of a racemic mixture of this compound through enantioselective reactions, such as enzyme-catalyzed transformations or catalytic asymmetric ring-opening, could provide access to the individual enantiomers.
Catalytic Asymmetric Mannich Reactions: The development of catalytic asymmetric Mannich reactions using pre-formed aziridine-containing nucleophiles or in situ generated enamines from cyclohexanone could provide access to chiral β-amino ketones, which are precursors to the target molecule. capes.gov.brrsc.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. rsc.orgresearchgate.net The integration of flow chemistry into the synthesis and derivatization of this compound represents a significant opportunity for future research.
Areas for exploration include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its production on a larger scale with improved efficiency and safety. rsc.orgacs.orguc.pt
Telescoped Reactions: The ability to perform multiple reaction steps in a continuous flow system without isolating intermediates ("telescoped synthesis") could streamline the synthesis of complex derivatives from this compound.
Automated Reaction Optimization: The use of automated flow systems coupled with real-time analysis can accelerate the optimization of reaction conditions, leading to higher yields and selectivities in a shorter amount of time.
Deeper Understanding of Mechanistic Aspects via Advanced Computational Tools
Computational chemistry provides a powerful tool for understanding reaction mechanisms, predicting reactivity, and designing new catalysts and reactions. acs.org A deeper computational investigation into the chemistry of this compound will be crucial for advancing the field.
Future computational studies should focus on:
Mechanism of Aziridination: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of different aziridination reactions and to understand the factors that control their regio- and stereoselectivity.
Ring-Opening Pathways: Computational modeling can predict the most likely pathways for the ring-opening of the aziridine under different reaction conditions and with various nucleophiles. mdpi.comacs.orgnih.gov This can help in designing experiments and predicting the products of new reactions.
Catalyst Design: Computational screening of potential catalysts for the asymmetric synthesis of this compound can accelerate the discovery of new and more efficient catalytic systems.
Q & A
Q. What factorial design principles optimize the synthesis of this compound derivatives for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
